molecular formula C19H16FNO4S B302171 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

カタログ番号 B302171
分子量: 373.4 g/mol
InChIキー: JTDCLOGCUNOGPI-YBEGLDIGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as EFdA, is a potent antiviral agent that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). It is a synthetic compound that was first discovered in 2005 and has since been the subject of extensive research due to its potential as a treatment for HIV/AIDS.

作用機序

EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It does this by mimicking the natural nucleoside deoxyadenosine, which is incorporated into the viral DNA during replication. However, EFdA is much more effective than deoxyadenosine at inhibiting reverse transcriptase, which leads to the termination of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a long half-life, which means that it can be administered less frequently than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In addition, EFdA has been shown to have a high barrier to resistance, which means that it is less likely to develop drug-resistant strains of HIV.

実験室実験の利点と制限

One advantage of EFdA is that it is highly effective against drug-resistant strains of HIV, which makes it a promising candidate for the development of new HIV therapies. Another advantage is that it has a low toxicity profile and is well tolerated in animal studies. However, one limitation of EFdA is that it is a synthetic compound, which means that it may be more expensive to produce than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.

将来の方向性

There are several future directions for research on EFdA. One direction is to investigate its potential as a treatment for other viral infections, such as hepatitis B virus and herpes simplex virus. Another direction is to explore its potential as a long-acting HIV therapy, which would allow for less frequent dosing and improved patient adherence. Additionally, further research is needed to fully understand the mechanism of action of EFdA and to optimize its therapeutic potential.

合成法

EFdA is synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2-hydroxyphenyl)acrylate. This compound is then reacted with 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2-hydroxy-3-phenylpropanenitrile. The final step involves the reaction of this compound with thiosemicarbazide to form EFdA.

科学的研究の応用

EFdA has been the subject of extensive research due to its potential as a treatment for HIV/AIDS. It has been shown to be highly effective against HIV-1 and HIV-2, including drug-resistant strains. In addition, EFdA has also been shown to be active against other viruses, such as hepatitis B virus and herpes simplex virus.

特性

製品名

5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

分子式

C19H16FNO4S

分子量

373.4 g/mol

IUPAC名

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10-

InChIキー

JTDCLOGCUNOGPI-YBEGLDIGSA-N

異性体SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

正規SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。